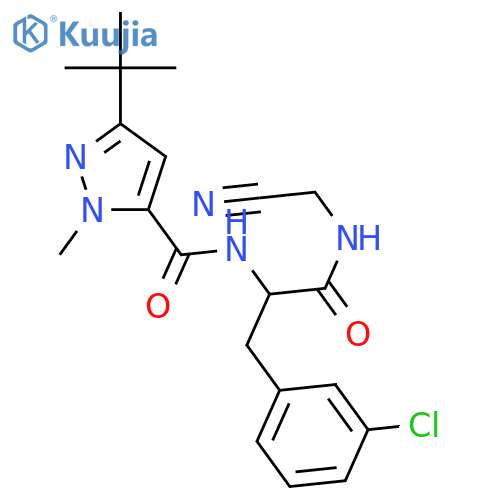Cas no 225120-65-0 (Cathepsin Inhibitor 1)
カテプシンインヒビター1(Cathepsin Inhibitor 1)は、システインプロテアーゼファミリーに属するカテプシン酵素(特にカテプシンB、L、S)の活性を特異的に阻害する低分子化合物です。その化学構造はエポキシド基を有し、酵素の活性部位と不可逆的に結合することで強力な阻害効果を発揮します。本化合物は、細胞内タンパク質分解経路の研究や、関節炎、がん転移、神経変性疾患などの病態メカニズム解明における重要なツールとして利用されています。特に、in vitroおよびex vivo実験系において優れた安定性と選択性を示し、薬理学的評価の信頼性を高める点が特徴です。

Cathepsin Inhibitor 1 structure
商品名:Cathepsin Inhibitor 1
CAS番号:225120-65-0
MF:C20H24ClN5O2
メガワット:401.889863014221
MDL:MFCD23704186
CID:839467
PubChem ID:44224135
Cathepsin Inhibitor 1 化学的及び物理的性質
名前と識別子
-
- Cathepsin Inhibitor 1
- (S)-3-tert-butyl-N-(3-(3-chlorophenyl)-1-(cyanomethylamino)-1-oxopropan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- 3-Chloro-N-(cyanomethyl)-Nα-{[1-methyl-3-(2-methyl-2-propanyl)-1H -pyrazol-5-yl]carbonyl}-L-phenylalaninamide
- (S)-3-(tert-butyl)-N-(3-(3-chlorophenyl)-1-((cyanomethyl)amino)-1-oxopropan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- CCG-268669
- S2847
- 225120-65-0
- CHEMBL564131
- Dipeptidyl nitrile inhibitor, 25
- NCGC00386232-02
- AKOS025149086
- (2S)-2-[(5-TERT-BUTYL-2-METHYLPYRAZOL-3-YL)FORMAMIDO]-3-(3-CHLOROPHENYL)-N-(CYANOMETHYL)PROPANAMIDE
- SCHEMBL25465147
- NCGC00386232-01
- HY-100231
- F82091
- (2S)-2-[(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)formamido]-3-(3-chlorophenyl)-N-(cyanomethyl)propanamide
- BRD-K40269473-001-02-2
- BCP06025
- DB-210901
- SW220168-1
- CS-0018378
- 5-tert-butyl-N-[(2S)-3-(3-chlorophenyl)-1-(cyanomethylamino)-1-oxopropan-2-yl]-2-methylpyrazole-3-carboxamide
- BDBM31992
- EX-A9456
-
- MDL: MFCD23704186
- インチ: InChI=1S/C20H24ClN5O2/c1-20(2,3)17-12-16(26(4)25-17)19(28)24-15(18(27)23-9-8-22)11-13-6-5-7-14(21)10-13/h5-7,10,12,15H,9,11H2,1-4H3,(H,23,27)(H,24,28)/t15-/m0/s1
- InChIKey: MZRVIHRERYCHBL-HNNXBMFYSA-N
- ほほえんだ: CC(C)(C1=NN(C(C(N[C@H](C(NCC#N)=O)CC2=CC(Cl)=CC=C2)=O)=C1)C)C
計算された属性
- せいみつぶんしりょう: 401.1618527g/mol
- どういたいしつりょう: 401.1618527g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 9
- 複雑さ: 612
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 99.8Ų
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (8.4E-3 g/L) (25 ºC),
Cathepsin Inhibitor 1 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1055045-5mg |
Cathepsin Inhibitor 1 |
225120-65-0 | 95% | 5mg |
$200 | 2024-06-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C872318-1mg |
Cathepsin Inhibitor 1 |
225120-65-0 | 99% | 1mg |
¥630.00 | 2022-09-02 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6015-2 mg |
Cathepsin Inhibitor 1 |
225120-65-0 | 98.0% | 2mg |
¥584.00 | 2022-04-26 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C129408-5mg |
Cathepsin Inhibitor 1 |
225120-65-0 | ≥99% | 5mg |
¥1029.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027498-5mg |
0,99% |
225120-65-0 | 99% | 5mg |
¥1236 | 2024-05-24 | |
| DC Chemicals | DCAPI1119-100 mg |
Cathepsin Inhibitor 1 |
225120-65-0 | >99% | 100mg |
$250.0 | 2022-02-28 | |
| S e l l e c k ZHONG GUO | S2847-10mM (1mL in DMSO) |
Cathepsin Inhibitor 1 |
225120-65-0 | 99.87% | 10mM (1mL in DMSO) |
¥2197.62 | 2022-04-26 | |
| Aaron | AR00BGN9-5mg |
Cathepsin Inhibitor 1 |
225120-65-0 | 99% | 5mg |
$152.00 | 2025-02-11 | |
| MedChemExpress | HY-100231-100mg |
Cathepsin inhibitor 1 |
225120-65-0 | 98.89% | 100mg |
¥11000 | 2023-08-31 | |
| A2B Chem LLC | AF33689-25mg |
Cathepsin Inhibitor 1 |
225120-65-0 | ≥99% | 25mg |
$661.00 | 2024-04-20 |
Cathepsin Inhibitor 1 関連文献
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
225120-65-0 (Cathepsin Inhibitor 1) 関連製品
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:225120-65-0)Cathepsin Inhibitor 1

清らかである:99%/99%/99%/99%/99%/99%
はかる:10mg/25mg/50mg/100mg/500mg/1ml
価格 ($):197.0/400.0/601.0/856.0/1718.0/244.0
atkchemica
(CAS:225120-65-0)Cathepsin Inhibitor 1

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ